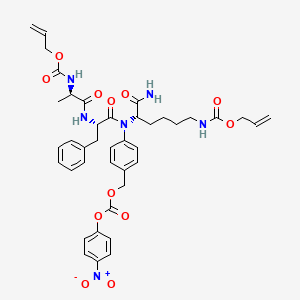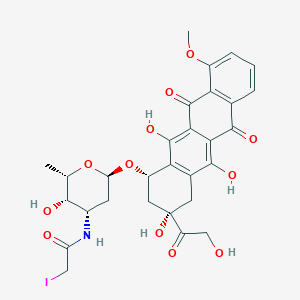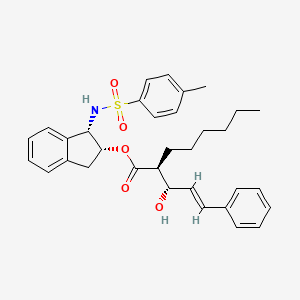
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- その完全な化学名は、N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-D-アラニル-L-フェニルアラニル-L-リシル-(9H-フルオレン-9-イルメトキシ)カルボニル]-4-アミノベンゾイル]-4-ニトロフェニルアミン です。
- この化合物のCAS番号は253863-25-1 .
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: は、さまざまな科学および産業分野で用いられる合成ペプチド誘導体です。
2. 製法
a. 合成経路:- This compound の合成には、固相ペプチド合成(SPPS)を用いてアミノ酸を逐次的にカップリングする手法が用いられます。
- ペプチドの組み立て中に不要な副反応を防ぐために、保護基(リシンにはAlocなど)が使用されます。
- SPPSには、一般的にフルオレニルメトキシカルボニル(Fmoc)戦略が採用されています。
- 最終段階では、脱保護と精製を行い、目的の化合物を得ます。
- SPPSでは、通常、HBTUまたはHATUなどのカップリング試薬と塩基(例:DIEA)を用いて活性化を行います。
- 樹脂からの切断と側鎖の脱保護は、TFA(トリフルオロ酢酸)を用いて行います。
- 精製方法には、HPLCまたは分取クロマトグラフィーが挙げられます。
- 工業規模の生産では、自動ペプチド合成装置と最適化されたプロトコルが用いられることがあります。
- 品質管理により、純度と一貫性が確保されます。
3. 化学反応解析
- 一般的な試薬には、TFA、DCM、DMSO、DMFなどがあります。
- 主要な生成物は、特定の反応と条件によって異なります。
This compound: は、さまざまな反応を起こす可能性があります。
準備方法
a. Synthetic Routes:
- The synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves sequential coupling of amino acids using solid-phase peptide synthesis (SPPS).
- Protecting groups (such as Aloc for lysine) are used to prevent unwanted side reactions during peptide assembly.
- The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for SPPS.
- The final step involves deprotection and purification to obtain the desired compound.
- SPPS typically uses coupling reagents like HBTU or HATU and base (e.g., DIEA) for activation.
- Cleavage from the resin and deprotection of side chains are achieved using TFA (trifluoroacetic acid).
- Purification methods include HPLC or preparative chromatography.
- Industrial-scale production may involve automated peptide synthesizers and optimized protocols.
- Quality control ensures purity and consistency.
化学反応の分析
- Common reagents include TFA, DCM, DMSO, and DMF.
- Major products depend on the specific reaction and conditions.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: can undergo various reactions:
科学的研究の応用
化学: ペプチド合成研究のモデル化合物として用いられます。
生物学: 酵素、受容体、細胞プロセスとの相互作用について調査されています。
医学: 薬物送達や標的化部分としての可能性を秘めています。
工業: 診断や研究ツールとして用いられる可能性があります。
作用機序
- 酵素を阻害したり、シグナル伝達経路を調節したり、受容体と相互作用したりする可能性があります。
- その正確な作用様式を明らかにするためには、さらなる研究が必要です。
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: の作用機序は、その特定の標的によって異なります。
6. 類似化合物の比較
ユニークな特徴: Alocで保護されたリシンとPAB-PNPの構成要素が特徴です。
類似化合物: Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2)など、他のペプチド誘導体.
類似化合物との比較
Unique Features: Highlight its Aloc-protected lysine and PAB-PNP components.
Similar Compounds: Other peptide derivatives, such as Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2).
特性
分子式 |
C40H46N6O12 |
|---|---|
分子量 |
802.8 g/mol |
IUPAC名 |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChIキー |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)

![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)
![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)

![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

